molecular formula C23H21FN4O2 B2958805 N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-43-8

N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2958805
CAS RN: 921881-43-8
M. Wt: 404.445
InChI Key: ULJJLHQKRUMRGD-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-c]pyridine derivative. Pyrazolo[4,3-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrazolo[4,3-c]pyridine derivatives makes them interesting in drug development .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazinamide analogues, which share some structural similarities, are generally synthesized using the Yamaguchi reaction . This involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as IR, MS, 1H, and 13C NMR . These techniques are commonly used to characterize the structure of organic compounds .

Scientific Research Applications

Antiviral Activity

Fused pyridine derivatives like our compound of interest have structural similarities with DNA bases such as adenine and guanine, which explains their effectiveness in antiviral applications . These compounds can interfere with viral replication by mimicking nucleotide bases, making them potential candidates for antiviral drug development.

Anticancer Properties

The structural framework of fused pyridine derivatives is also found in many anticancer drugs . Their ability to interact with DNA or inhibit key enzymes involved in cancer cell proliferation makes them valuable in the search for new cancer therapies.

Antituberculosis Potential

Some pyridine derivatives have shown promising activity against Mycobacterium tuberculosis . The compound’s structural features may be optimized to enhance its efficacy as an antitubercular agent, contributing to the development of new treatments for tuberculosis.

Antibacterial and Antifungal Effects

The broad spectrum of biological activities of fused pyridine derivatives includes antibacterial and antifungal effects . These compounds can be designed to target specific bacterial and fungal pathogens, offering potential new options for treating infections.

Anti-inflammatory Uses

Due to their chemical structure, fused pyridine derivatives can exhibit anti-inflammatory properties . They may inhibit the production of pro-inflammatory cytokines or interfere with other inflammatory pathways.

Antimalarial Activity

Pyridine derivatives have been explored for their antimalarial activities . Their potential to disrupt the life cycle of the malaria parasite makes them candidates for the development of new antimalarial drugs.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-2-12-27-14-19(22(29)25-13-16-8-10-17(24)11-9-16)21-20(15-27)23(30)28(26-21)18-6-4-3-5-7-18/h3-11,14-15H,2,12-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJJLHQKRUMRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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